molecular formula C13H24O2 B14378877 10-Hydroxy-11-methyldodec-11-EN-5-one CAS No. 89523-73-9

10-Hydroxy-11-methyldodec-11-EN-5-one

Katalognummer: B14378877
CAS-Nummer: 89523-73-9
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: NFWKVXQAPJVYFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxy-11-methyldodec-11-EN-5-one is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a double bond within its dodecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-11-methyldodec-11-EN-5-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the required product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

10-Hydroxy-11-methyldodec-11-EN-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

10-Hydroxy-11-methyldodec-11-EN-5-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-Hydroxy-11-methyldodec-11-EN-5-one involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-Hydroxy-11-methyldodec-11-EN-5-one: Unique due to its specific structural features.

    10-Hydroxy-11-methyldodec-11-EN-4-one: Similar structure but with a different position of the double bond.

    10-Hydroxy-11-methyldodec-10-EN-5-one: Similar structure but with a different position of the double bond.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Eigenschaften

CAS-Nummer

89523-73-9

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

10-hydroxy-11-methyldodec-11-en-5-one

InChI

InChI=1S/C13H24O2/c1-4-5-8-12(14)9-6-7-10-13(15)11(2)3/h13,15H,2,4-10H2,1,3H3

InChI-Schlüssel

NFWKVXQAPJVYFW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)CCCCC(C(=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.